N-Phenylbenzimidoyl chloride
Overview
Description
N-Phenylbenzimidoyl chloride is an organic compound with the molecular formula C13H10ClN. It is a light-yellow solid that is used primarily as a chlorination reagent in organic synthesis. This compound is known for its efficiency in converting alcohols to corresponding chlorides under mild reaction conditions, making it a valuable tool in both laboratory and industrial settings .
Mechanism of Action
Target of Action
The primary target of N-Phenylbenzimidoyl chloride is alcohols . It is used as a chlorination reagent in the conversion of alcohols to corresponding chlorides .
Mode of Action
This compound interacts with its targets (alcohols) in the presence of a catalyst, dimethyl sulfoxide (DMSO), to convert them into corresponding chlorides . The reaction conditions are mild, and most substrates give satisfactory yields .
Biochemical Pathways
The conversion of alcohols into corresponding halides plays an important role in organic synthesis . This compound, as a chlorination reagent, contributes to this transformation. The reaction is stereoselective and potentially chemoselective among primary benzyl alcohols, secondary benzyl alcohols, and unactivated aliphatic alcohols .
Result of Action
The result of this compound’s action is the efficient conversion of alcohols into corresponding chlorides . This conversion is crucial in organic synthesis .
Action Environment
The action of this compound is influenced by the presence of a catalyst (DMSO) and the type of alcohol substrate . The reaction conditions are mild, and the amount of DMSO can be as low as 0.001 eq without reducing the efficiency of the chlorination .
Biochemical Analysis
Biochemical Properties
N-Phenylbenzimidoyl chloride has been demonstrated as an efficient chlorination reagent catalyzed by dimethyl sulfoxide (DMSO) in the conversion of alcohols to corresponding chlorides
Molecular Mechanism
This compound acts as a chlorination reagent, aiding in the conversion of alcohols to corresponding chlorides This process involves binding interactions with biomolecules and potentially enzyme activation or inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylbenzimidoyl chloride is typically synthesized by reacting N-phenylbenzamide (benzanilide) with thionyl chloride. The reaction is carried out under basic conditions, and the product is isolated as a light-yellow solid . The reaction can be represented as follows:
C6H5CONHC6H5+SOCl2→C6H5C(Cl)=NC6H5+SO2+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of phosphorus trichloride and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is performed at temperatures between 75-80°C for about an hour .
Chemical Reactions Analysis
Types of Reactions: N-Phenylbenzimidoyl chloride primarily undergoes substitution reactions. It is an efficient chlorination reagent, particularly in the conversion of alcohols to chlorides .
Common Reagents and Conditions:
Dimethyl sulfoxide (DMSO): Used as a catalyst in the chlorination of alcohols.
Thionyl chloride: Used in the synthesis of this compound.
Phosphorus trichloride and DMAP: Used in industrial synthesis .
Major Products: The major product formed from the reaction of this compound with alcohols is the corresponding alkyl chloride. For example:
R-OH+C6H5C(Cl)=NC6H5→R-Cl+C6H5C(OH)=NC6H5
Scientific Research Applications
N-Phenylbenzimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a chlorination reagent to convert alcohols to chlorides, which are important intermediates in the synthesis of various organic compounds
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals, where chlorinated intermediates are required.
Material Science: It is used in the preparation of polymers and other materials that require chlorinated monomers.
Comparison with Similar Compounds
- N,N-Diphenylchlorophenylmethyleniminium chloride
- Benzoxazolium chloride
- Vilsmeier Haack reagent
- Viehe salts
- PPh3-halogenated reagents
- (Chloro-phenylthiomethylene)dimethylammonium chloride
- Halide-based ionic liquids
- 2,4,6-Trichloro[1,3,5]triazine and N,N-dimethylformamide complex .
Uniqueness: N-Phenylbenzimidoyl chloride is unique due to its high efficiency and mild reaction conditions in the chlorination of alcohols. It is also stereoselective and potentially chemoselective among different types of alcohols, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
N-phenylbenzenecarboximidoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOFSUPMQDLYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295111 | |
Record name | N-PHENYLBENZIMIDOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4903-36-0 | |
Record name | 4903-36-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-PHENYLBENZIMIDOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Phenylbenzimidoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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